molecular formula C13H18O4 B1401561 2-[2-(2-Prop-2-enoxyethoxy)phenoxy]ethanol CAS No. 920978-33-2

2-[2-(2-Prop-2-enoxyethoxy)phenoxy]ethanol

Cat. No.: B1401561
CAS No.: 920978-33-2
M. Wt: 238.28 g/mol
InChI Key: QMNWGPMTDIITPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(2-Prop-2-enoxyethoxy)phenoxy]ethanol is a glycol ether derivative featuring a phenoxy backbone substituted with two ethoxy chains, one terminating in a propenoxy (allyl ether) group and the other in a hydroxyl group. The compound’s reactivity and solubility are influenced by its aromatic phenoxy core, ethoxy spacers, and terminal functional groups.

Properties

IUPAC Name

2-[2-(2-prop-2-enoxyethoxy)phenoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O4/c1-2-8-15-10-11-17-13-6-4-3-5-12(13)16-9-7-14/h2-6,14H,1,7-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMNWGPMTDIITPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCCOC1=CC=CC=C1OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30841589
Record name 2-(2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}phenoxy)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30841589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920978-33-2
Record name 2-(2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}phenoxy)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30841589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Prop-2-enoxyethoxy)phenoxy]ethanol typically involves the following steps:

    Preparation of 2-(2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}phenol): This intermediate can be synthesized by reacting 2-(2-hydroxyethoxy)phenol with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures.

    Conversion to this compound: The intermediate is then reacted with ethylene oxide in the presence of a catalyst such as potassium hydroxide. The reaction is typically conducted under reflux conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Prop-2-enoxyethoxy)phenoxy]ethanol can undergo various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in an acidic medium.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used in the presence of a polar aprotic solvent like dimethyl sulfoxide.

Major Products

    Oxidation: Formation of epoxides or aldehydes.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted phenoxyethanols.

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its phenolic structure can participate in various chemical reactions, including nucleophilic substitutions and polymerizations.

Biological Studies

Due to its phenolic characteristics, 2-[2-(2-Prop-2-enoxyethoxy)phenoxy]ethanol can be utilized in studies involving enzyme-substrate interactions. The compound's ability to form hydrogen bonds with active sites on enzymes makes it a useful tool in biochemical research.

Surfactant and Emulsifier

In industrial applications, this compound can act as a surfactant or emulsifier. Its amphiphilic properties allow it to stabilize emulsions and enhance the solubility of active ingredients in formulations such as personal care products and pharmaceuticals.

Case Study: Antimicrobial Efficacy

Research indicates that phenoxyethanol derivatives exhibit broad-spectrum antimicrobial activity. A study demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, highlighting its potential use as a preservative in cosmetic formulations .

Case Study: Toxicological Profile

A pilot study assessed the biotransformation and toxicokinetics of related phenoxyethanol compounds. Results showed rapid absorption following oral and dermal exposure, with implications for safety evaluations in consumer products . This study underscores the importance of understanding the pharmacokinetic behavior of compounds similar to this compound for regulatory compliance.

Data Tables

Application AreaSpecific Use CasesKey Findings
Organic SynthesisIntermediate for complex organic moleculesEffective in nucleophilic substitutions
Biological ResearchEnzyme-substrate interaction studiesForms hydrogen bonds with enzyme active sites
Industrial ApplicationsSurfactant/emulsifier in formulationsStabilizes emulsions, enhances solubility
AntimicrobialPreservative in cosmeticsBroad-spectrum efficacy against bacteria
ToxicologySafety evaluations for consumer productsRapid absorption; requires careful dosage control

Mechanism of Action

The mechanism of action of 2-[2-(2-Prop-2-enoxyethoxy)phenoxy]ethanol involves its interaction with molecular targets such as enzymes or receptors. The phenolic group can form hydrogen bonds with active sites, while the allyloxy group can participate in covalent bonding or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to specific biological effects.

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight Functional Groups Key Applications/Properties References
2-[2-(2-Prop-2-enoxyethoxy)phenoxy]ethanol C₁₃H₁₈O₄ (inferred) ~262.3 (estimated) Phenoxy, ethoxy, propenoxy, hydroxyl Polymer crosslinker, surfactant precursor N/A (inferred)
2-[2-[2-[(2-Ethylhexyl)oxy]ethoxy]ethoxy]ethanol C₁₄H₃₀O₄ 262.39 Ethylhexyl ether, ethoxy, hydroxyl Surfactant, solvent
2-(2-Methoxyethoxy)ethanol C₅H₁₂O₃ 120.15 Methoxy, ethoxy, hydroxyl Solvent (e.g., paints, coatings)
2-(2-(Prop-2-ynyloxy)ethoxy)ethanol C₇H₁₂O₃ 144.17 Propargyl ether, ethoxy, hydroxyl Click chemistry intermediates
SYR127063 (Pharmaceutical analog) C₂₃H₂₄F₃N₅O₄ 511.46 Pyrrolopyrimidine, trifluoromethyl, ethoxy Kinase inhibitor (therapeutic use)
2-(2-(Nonylphenoxy)ethoxy)ethanol C₂₃H₄₀O₃ (inferred) ~364.5 (estimated) Nonylphenoxy, ethoxy, hydroxyl Surfactant, emulsifier
Key Observations:
  • Substituent Effects: The ethylhexyl group in enhances hydrophobicity, making it suitable for non-polar solvents, whereas the propenoxy group in the target compound introduces unsaturated bonds for polymerization.
  • Pharmaceutical Relevance: SYR127063 demonstrates how ethoxyethanol moieties are integrated into drug scaffolds for solubility modulation.

Physicochemical Properties

  • Solubility: Ethoxy-rich compounds like 2-(2-methoxyethoxy)ethanol exhibit high water solubility due to hydrogen bonding, while bulky substituents (e.g., nonylphenoxy in ) reduce solubility and enhance surfactant behavior.
  • Thermal Stability : Propargyl-containing analogs may exhibit lower thermal stability due to alkyne reactivity compared to saturated ethylhexyl derivatives .

Biological Activity

2-[2-(2-Prop-2-enoxyethoxy)phenoxy]ethanol, commonly referred to as phenoxyethanol (PhE), is an aromatic glycol ether with diverse applications in pharmaceuticals, cosmetics, and disinfectants. This compound exhibits significant biological activity, including antimicrobial properties and potential toxicity at higher concentrations. This article explores the biological activity of phenoxyethanol, focusing on its pharmacokinetics, metabolism, toxicology, and efficacy against various microorganisms.

Pharmacokinetics

Phenoxyethanol is rapidly absorbed through oral and dermal routes. A study involving oral administration of PhE at a dose of 5 mg/kg body weight to human volunteers demonstrated that the compound reached peak blood concentrations within 1 hour post-exposure. The primary metabolites identified were phenoxyacetic acid (PhAA) and 4-hydroxyphenoxyacetic acid (4-OH-PhAA), with approximately 77% of the administered dose excreted in urine as PhAA within 48 hours .

Table 1: Kinetics of Phenoxyethanol Metabolites in Blood Post-Exposure

Time Post-ExposurePhenoxyethanol (mg/L)Phenoxyacetic Acid (mg/L)4-Hydroxyphenoxyacetic Acid (mg/L)
1 hour0.027 ± 0.008Not detectedNot detected
24 hoursLow levelsDetectedDetected
48 hoursLow levelsHigh levelsModerate levels

Metabolism

The metabolism of phenoxyethanol involves extensive conversion to its metabolites. The pharmacokinetic studies show that the conversion rate to PhAA is significantly high, indicating that phenoxyethanol undergoes substantial biotransformation in the body. The metabolites are primarily excreted via urine, with minimal unchanged phenoxyethanol detected after exposure .

Toxicological Profile

Phenoxyethanol exhibits a range of toxic effects depending on the dosage and route of exposure. In animal studies, doses exceeding 400 mg/kg/day have been associated with hepatotoxicity, renal toxicity, and hemolysis . A notable study reported acute toxicity in rats, where higher doses resulted in mortality and various clinical signs such as dyspnea and abnormal posture .

Table 2: Toxicity Observations in Rat Studies

Dose (mg/kg)Survival Rate (%)Clinical Signs Observed
681100None
147080Dyspnea, apathy
316040Staggering, atony
50000Death

Antimicrobial Activity

Phenoxyethanol demonstrates effective antimicrobial properties against both gram-negative and gram-positive bacteria. It has been shown to inhibit the growth of pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans. The effectiveness varies based on concentration and contact time:

Table 3: Antimicrobial Efficacy of Phenoxyethanol

MicroorganismConcentration (%)Contact Time (minutes)
Escherichia coli1.25>30
Pseudomonas aeruginosa1.25>30
Staphylococcus aureus2.5>30
Candida albicans1.25>30

Case Studies

A pilot study involving human volunteers assessed the biotransformation of phenoxyethanol after oral administration. Results indicated rapid absorption and extensive metabolism, confirming previous findings regarding its pharmacokinetics . Furthermore, dermal exposure studies revealed significant absorption rates through human skin, highlighting its potential for systemic effects even at low concentrations .

Q & A

Advanced Research Question

  • Molecular Docking : Tools like AutoDock Vina predict binding affinities to proteins (e.g., enzymes or receptors) using crystallographic data .
  • MD Simulations : GROMACS or AMBER simulate dynamic interactions (e.g., ligand-protein stability over 100 ns trajectories) .
  • QSAR Modeling : Relate structural features (e.g., logP, polar surface area) to bioactivity using datasets from PubChem or ChEMBL .

What analytical techniques are recommended for detecting by-products during synthesis?

Basic Research Question

  • LC-MS/MS : Identifies low-abundance impurities (e.g., unreacted intermediates or oxidation products) .
  • TLC Monitoring : Track reaction progress in real-time using silica plates and UV visualization .
  • Headspace GC : Detect volatile by-products (e.g., residual solvents or allyl ethers) .

How can the ecological impact of this compound be assessed using standardized toxicity assays?

Advanced Research Question

  • Aquatic Toxicity : Follow OECD 202 guidelines for Daphnia magna acute toxicity tests (48h EC₅₀) .
  • Algal Growth Inhibition : ISO 8692 protocol using Chlorella vulgaris to assess EC₅₀ over 72h .
  • Biodegradation : OECD 301F manometric respirometry test to evaluate mineralization in soil/water systems .

What strategies optimize reaction yields in large-scale synthesis while minimizing waste?

Advanced Research Question

  • Catalyst Screening : Test heterogeneous catalysts (e.g., zeolites) for recyclability and reduced metal leaching .
  • Process Intensification : Use microreactors for precise temperature control and improved mixing efficiency .
  • Green Solvents : Replace traditional solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) to enhance sustainability .

How does the compound’s stereochemistry influence its biological activity?

Advanced Research Question

  • Chiral Chromatography : Separate enantiomers using columns with cellulose-based stationary phases (e.g., Chiralpak IC) .
  • Enantioselective Assays : Compare IC₅₀ values of individual enantiomers in target-specific assays (e.g., kinase inhibition) .
  • X-ray Crystallography : Resolve 3D structures of compound-protein complexes to identify stereospecific binding pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(2-Prop-2-enoxyethoxy)phenoxy]ethanol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-[2-(2-Prop-2-enoxyethoxy)phenoxy]ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.